![molecular formula C21H25N7O4 B2834600 ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate CAS No. 920376-16-5](/img/structure/B2834600.png)

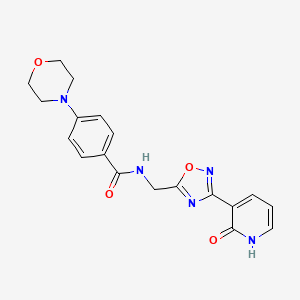

ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

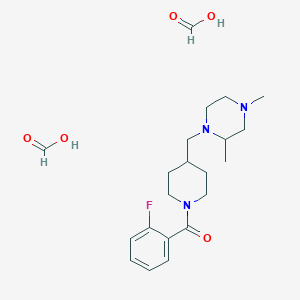

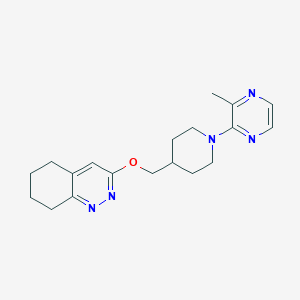

“Ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate” is a complex organic compound. It contains a pyrimidine scaffold, which is a vital component in living organisms and plays a crucial role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. Pyrimidine, a component of this compound, is an electron-rich nitrogen-containing heterocycle . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .

Scientific Research Applications

Drug Discovery

The compound’s structure includes a 1,2,3-triazole motif, which is not found in nature but has broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used extensively in organic synthesis due to their high chemical stability and strong dipole moment .

Polymer Chemistry

1,2,3-triazoles are also used in polymer chemistry, thanks to their high chemical stability and aromatic character .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used because of their hydrogen bonding ability and strong dipole moment .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used for their high chemical stability and hydrogen bonding ability .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging, a technique used to visualize cellular components .

Materials Science

Lastly, 1,2,3-triazoles find applications in materials science due to their high chemical stability .

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to inhibit usp28 , a ubiquitin-specific protease involved in various cellular processes including DNA damage response, cell cycle regulation, and cancer progression .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit their targets by binding to the active site, thereby preventing the target from performing its function . For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit USP28 by binding to its active site .

Biochemical Pathways

Given that similar compounds have been found to inhibit usp28 , it’s plausible that this compound could affect pathways regulated by USP28. These include pathways involved in DNA damage response, cell cycle regulation, and cancer progression .

Result of Action

If this compound does indeed inhibit usp28, as similar compounds do , it could potentially lead to the disruption of various cellular processes regulated by USP28, including DNA damage response, cell cycle regulation, and cancer progression .

properties

IUPAC Name |

ethyl 4-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O4/c1-3-32-18(30)8-7-17(29)26-9-11-27(12-10-26)20-19-21(23-14-22-20)28(25-24-19)15-5-4-6-16(13-15)31-2/h4-6,13-14H,3,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSFTWZHTWYVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-5-(3-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2834517.png)

![1-[(3-Methoxyphenyl)sulfonyl]proline](/img/structure/B2834520.png)

![3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine](/img/structure/B2834523.png)

![N-(2-furylmethyl)-5-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2834524.png)

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2834527.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2834537.png)

![(2,4-Difluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2834538.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2834539.png)